4-(4-Bromophenyl)-4-oxobutanenitrile

Description

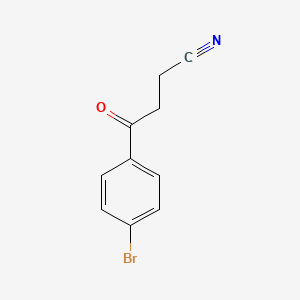

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(4-bromophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGZSAQXYMVSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542228 | |

| Record name | 4-(4-Bromophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51765-77-6 | |

| Record name | 4-(4-Bromophenyl)-4-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-bromophenyl)-4-oxobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization and Structural Elucidation in Research

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-(4-Bromophenyl)-4-oxobutanenitrile would be characterized by several key absorption bands that confirm its structure.

The most prominent features would be the sharp, intense stretching vibration for the carbonyl group (C=O) of the ketone, typically appearing around 1685 cm⁻¹, and the characteristic absorption of the nitrile group (C≡N) around 2250 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A band corresponding to the C-Br stretch is also expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range. uhcl.edupressbooks.publibretexts.orgvscht.cz

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | ~ 2250 | Medium, Sharp |

| Ketone (C=O) | Stretch | ~ 1685 | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-Br | Stretch | 600 - 500 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns. The monoisotopic mass of this compound (C₁₀H₈BrNO) is 236.979 Da. researchgate.net

Upon ionization in a mass spectrometer, the molecular ion (M⁺˙) would be observed. A key feature would be the isotopic pattern characteristic of a bromine-containing compound, with two peaks of nearly equal intensity separated by 2 mass units (M⁺˙ and [M+2]⁺˙), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl group (α-cleavage). miamioh.eduwikipedia.orglibretexts.org The primary fragmentation pathways would likely involve:

Cleavage of the bond between the carbonyl carbon and the bromophenyl ring, leading to the formation of a bromobenzoyl cation ([BrC₆H₄CO]⁺) at m/z 183/185.

Cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, resulting in the loss of a cyanopropyl radical.

Loss of the bromine atom, followed by further fragmentation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, an HRMS measurement would confirm the molecular formula C₁₀H₈BrNO by matching the experimentally measured exact mass to the theoretically calculated mass (e.g., calculated for [M+H]⁺, C₁₀H₉BrNO: 237.9862). researchgate.net The use of HRMS is particularly crucial in distinguishing between compounds with the same nominal mass but different elemental compositions. documentsdelivered.commdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of this compound, an initial mass spectrometry scan would determine the mass-to-charge ratio (m/z) of the molecular ion. Subsequently, in an MS/MS experiment, this parent ion would be isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions detected.

The fragmentation pattern is predictive of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group. The presence of bromine is particularly useful, as its isotopic pattern (approximately a 1:1 ratio of 79Br and 81Br) would result in characteristic doublets for any fragment ions containing the bromophenyl group, aiding in their identification.

Expected fragmentation could include the loss of the cyanomethyl group (-CH2CN) or cleavage to form the 4-bromobenzoyl cation. The observation of these specific fragments would provide strong evidence for the proposed connectivity of the atoms in the molecule. While publicly available experimental MS/MS data for this specific compound is limited, predicted mass spectrometry data for various adducts have been calculated. uni.lu

Table 1: Predicted Mass Spectrometry Data for Adducts of this compound uni.lu

| Adduct | m/z |

|---|---|

| [M+H]+ | 237.98621 |

| [M+Na]+ | 259.96815 |

| [M-H]- | 235.97165 |

| [M+NH4]+ | 255.01275 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In this compound, the primary chromophore is the 4-bromobenzoyl group.

The expected UV-Vis spectrum would likely exhibit absorptions corresponding to π → π* transitions associated with the aromatic ring and the carbonyl group, as well as n → π* transitions of the carbonyl group. The benzene (B151609) ring itself has characteristic absorptions, which would be modified by the presence of the bromo and acyl substituents. The bromine atom, being a halogen, may cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted benzoyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. For this compound, which is a solid, obtaining a single crystal suitable for X-ray diffraction would be the first step.

A successful crystallographic analysis would reveal the planar geometry of the phenyl ring, the geometry around the ketone, and the conformation of the butanenitrile chain. It would also detail how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as dipole-dipole interactions or halogen bonding involving the bromine atom. As of now, the crystal structure of this compound has not been deposited in public crystallographic databases.

Computational Spectroscopy and Comparison with Experimental Data

In the absence of comprehensive experimental data, computational methods serve as a valuable tool for predicting spectroscopic properties. Using quantum chemical calculations, such as Density Functional Theory (DFT), it is possible to model the structure of this compound and predict its spectroscopic behavior.

For instance, theoretical calculations can predict the vibrational frequencies (IR and Raman spectra), NMR chemical shifts, and electronic transitions (UV-Vis spectrum). These calculated spectra can then be compared with any available experimental data to confirm the structural assignment. For example, a theoretical UV-Vis spectrum can be generated by calculating the energies of the electronic excited states. Comparing the calculated λmax values with experimental ones can help in assigning the observed electronic transitions. While no specific computational studies on this compound are currently published, this approach remains a powerful methodology in chemical research for structural elucidation.

Computational Chemistry and Theoretical Studies of 4 4 Bromophenyl 4 Oxobutanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energy and distribution of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's reactivity. mdpi.com

The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack. mdpi.com For 4-(4-Bromophenyl)-4-oxobutanenitrile, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO is likely centered on the electron-withdrawing carbonyl and nitrile groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive. scispace.com DFT calculations can also generate Molecular Electrostatic Potential (MESP) maps, which visualize the charge distribution and highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, predicting sites for electrostatic interactions. scispace.com

Table 1: Representative DFT-Calculated Electronic Properties

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.5 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~5.0 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. scispace.com |

| Dipole Moment | 3.0 to 4.0 Debye | Measures the overall polarity of the molecule. |

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that arise from rotation about its single bonds. libretexts.org The butanenitrile chain of this compound has several rotatable bonds, leading to various conformers with different energies.

The most stable conformer, or the global energy minimum, corresponds to the shape the molecule is most likely to adopt. By systematically rotating the bonds and calculating the potential energy at each step, a potential energy surface can be mapped. youtube.com The most stable conformations are typically staggered, where bulky groups are positioned far from each other to minimize steric hindrance. organicchemistrytutor.com The least stable conformations are eclipsed, where groups overlap, leading to torsional strain. libretexts.org For the C2-C3 bond in the butanenitrile chain, the "anti" conformation, where the carbonyl group and the nitrile group are 180° apart, is expected to be the most stable. The "gauche" (60° apart) and eclipsed conformations would be higher in energy.

Table 2: Estimated Relative Energies of Conformers for C2-C3 Bond Rotation

| Conformation | Dihedral Angle | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Anti (Staggered) | 180° | 0 (Reference) | Most stable, lowest energy state with minimal steric hindrance. organicchemistrytutor.com |

| Gauche (Staggered) | 60°, 300° | ~3.8 | Higher energy than anti due to steric interaction between groups. organicchemistrytutor.com |

| Eclipsed | 120°, 240° | ~16 | High energy due to torsional strain from eclipsing groups. libretexts.org |

| Fully Eclipsed | 0° | >19 | Highest energy, most unstable conformation with maximum steric and torsional strain. organicchemistrytutor.com |

Molecular Dynamics Simulations for Conformational Landscapes

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including solvent molecules, to model its movements and flexibility. This allows for the exploration of the entire conformational landscape, showing how the molecule transitions between different shapes and how it interacts with its environment. For this compound, an MD simulation could reveal the flexibility of the alkyl chain and the rotational freedom of the phenyl ring, providing a more realistic picture of its structural properties in solution.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling chemical reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a reaction can be constructed. This helps in understanding reaction mechanisms and predicting reaction rates. mdpi.com

The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. mdpi.com Locating and characterizing the transition state structure is a key goal of reaction modeling. For this compound, one could model reactions such as the reduction of the ketone or a cyclization reaction involving the nitrile group. acs.orgacs.org The calculated activation energy (the difference in energy between the reactants and the transition state) would indicate the feasibility of the proposed pathway.

Table 3: Hypothetical Energy Profile for a Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0 | Starting materials at reference energy level. |

| Transition State (TS1) | +25 | The energy barrier for the first step of the reaction. |

| Intermediate | +5 | A metastable species formed during the reaction. |

| Transition State (TS2) | +20 | The energy barrier for the second step of the reaction. |

| Products | -15 | The final products of the reaction, showing an overall exothermic process. |

Prediction of Spectroscopic Parameters

Quantum chemical methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. scispace.com

Vibrational Spectroscopy (IR/Raman): Calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds. The predicted IR spectrum for this compound would show characteristic peaks for the C=O stretch (around 1680-1700 cm⁻¹), the C≡N stretch (around 2250 cm⁻¹), and vibrations of the aromatic ring. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus, which is highly sensitive to the local electronic environment.

Table 4: Comparison of Hypothetical Predicted and Experimental Spectroscopic Data

| Parameter | Functional Group | Predicted Value | Typical Experimental Range |

|---|---|---|---|

| IR Frequency (cm⁻¹) | C=O Stretch | 1695 cm⁻¹ | 1680-1700 cm⁻¹ |

| IR Frequency (cm⁻¹) | C≡N Stretch | 2248 cm⁻¹ | 2240-2260 cm⁻¹ |

| ¹H NMR Shift (ppm) | Aromatic Protons | 7.6 - 7.9 ppm | 7.5 - 8.0 ppm |

| ¹³C NMR Shift (ppm) | Carbonyl Carbon (C=O) | 196 ppm | 195-200 ppm |

| ¹³C NMR Shift (ppm) | Nitrile Carbon (C≡N) | 118 ppm | 117-120 ppm |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com These models are statistical in nature and are built using a set of molecules with known activities or properties.

For this compound, various molecular descriptors would be calculated to serve as inputs for a QSAR/QSPR model. These descriptors quantify different aspects of the molecule's structure and properties. The goal is to develop a mathematical equation that can predict the activity or property of new, untested compounds based solely on their calculated descriptors. nih.govfrontiersin.org This is a powerful tool in drug discovery and materials science for screening virtual libraries and prioritizing candidates for synthesis.

Table 5: Relevant Molecular Descriptors for QSAR/QSPR Studies

| Descriptor Class | Example Descriptor | Property Represented |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | Polarity and potential for hydrogen bonding. nih.gov |

| Physicochemical | LogP (XlogP) | Lipophilicity/hydrophobicity. uni.lu |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability, reactivity. |

| Steric/3D | Molecular Volume | Three-dimensional size and shape. |

In Silico Screening and Virtual Ligand Design (e.g., Molecular Docking for biological activity of derivatives)

In the realm of modern drug discovery, computational methods are indispensable for the rational design and identification of new therapeutic agents. The scaffold of this compound presents a promising starting point for the development of novel bioactive molecules. In silico screening and virtual ligand design, particularly through molecular docking, are powerful computational techniques used to predict how derivatives of this compound might interact with specific biological targets, thereby guiding synthetic efforts toward more potent and selective drug candidates.

While specific molecular docking studies on derivatives of this compound are not extensively documented in publicly available research, the principles of these computational methods can be applied to understand their potential biological activities. The process typically involves the following key steps:

Target Identification: Based on the structural features of this compound, potential biological targets can be hypothesized. The presence of the bromophenyl group and a reactive keto-nitrile system suggests possible interactions with a range of enzymes and receptors that are implicated in various diseases.

Library Design: A virtual library of derivatives would be created by modifying the parent structure of this compound. These modifications could include altering the substitution pattern on the phenyl ring, replacing the bromine atom with other functional groups, or modifying the butanenitrile chain.

Molecular Docking Simulations: Each designed derivative is then computationally "docked" into the three-dimensional structure of the selected protein target. Docking algorithms predict the preferred orientation of the ligand within the protein's binding site and estimate the strength of the interaction, typically expressed as a binding energy or docking score. A lower binding energy generally indicates a more stable and potentially more potent interaction.

Analysis of Interactions: The results of the docking simulations are analyzed to understand the key molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other forces that contribute to the binding affinity. This information is crucial for understanding the structure-activity relationship (SAR) and for designing further improved derivatives.

For instance, a hypothetical molecular docking study of a library of this compound derivatives against a specific protein kinase, a common target in cancer therapy, would yield data that could be summarized in a table.

Illustrative Data from a Hypothetical Molecular Docking Study

| Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Compound A | Kinase X | -8.5 | Lys78, Glu95, Leu150 |

| Compound B | Kinase X | -7.9 | Lys78, Asp165 |

| Compound C | Kinase X | -9.2 | Lys78, Glu95, Phe164 |

| Compound D | Kinase Y | -7.2 | Arg45, Tyr60 |

| Compound E | Kinase Y | -8.1 | Arg45, Val55, Ala120 |

This table is for illustrative purposes only and does not represent actual experimental data.

The insights gained from such in silico screening and molecular docking studies are invaluable for prioritizing which derivatives to synthesize and test in the laboratory. This computational pre-assessment saves significant time and resources by focusing on compounds with the highest probability of being biologically active. While detailed research findings for this compound derivatives are yet to be published, the application of these computational methodologies holds great promise for unlocking the therapeutic potential of this chemical scaffold.

Applications of 4 4 Bromophenyl 4 Oxobutanenitrile in Advanced Materials Science and Biochemical Research

Precursor in the Synthesis of Advanced Materials

The bifunctional nature of 4-(4-Bromophenyl)-4-oxobutanenitrile, containing both a ketone and a nitrile group, along with a readily modifiable brominated aromatic ring, makes it a valuable precursor in the synthesis of specialized polymers and advanced materials. These functional groups offer multiple reaction sites for polymerization and functionalization, enabling the creation of materials with tailored properties.

Polymer Synthesis and Functionalization

While direct polymerization of this compound is not extensively documented in publicly available research, its structural motifs are found in monomers used for creating specialized polymers. For instance, derivatives such as N-(4-bromophenyl)-2-methacrylamide have been copolymerized with monomers like 2-hydroxyethyl methacrylate (B99206) and n-butyl methacrylate. mdpi.comsigmaaldrich.com These copolymerizations, typically initiated by radical initiators like 2,2'-azobisisobutyronitrile (AIBN), result in polymers with modified thermal and physical properties. The presence of the bromophenyl group in the polymer backbone can enhance properties such as flame retardancy and provides a site for further post-polymerization modification.

The nitrile group in this compound also presents opportunities for creating unique polymer architectures. Nitrile functionalities can be hydrolyzed, reduced, or complexed with metals, offering pathways to functional polymers with applications in areas such as catalysis, electronics, and separation technologies.

Table 1: Examples of Polymer Systems Incorporating Bromophenyl Moieties

| Monomer 1 | Monomer 2 | Polymerization Method | Key Findings |

| N-(4-bromophenyl)-2-methacrylamide | 2-hydroxyethyl methacrylate | Radical Copolymerization | Resulting copolymers exhibit altered thermal properties and have been tested for antimicrobial effects. mdpi.com |

| N-(4-bromophenyl)-2-methacrylamide | n-butyl methacrylate | Radical Copolymerization | Copolymer composition and monomer reactivity ratios were determined, indicating the influence of the bromophenyl group on polymerization kinetics. sigmaaldrich.com |

This table is illustrative of polymers containing a similar structural component to this compound, highlighting the role of the bromophenyl group in polymer science.

Development of Coatings and Other Advanced Materials

The incorporation of this compound and its derivatives into coatings can enhance durability and resistance to environmental factors. chemimpex.com The presence of the bromine atom can contribute to the flame-retardant properties of the coating, a critical feature for materials used in electronics, construction, and transportation.

Furthermore, the nitrile group can improve the adhesion of coatings to metal substrates through coordination chemistry. The polarity of the nitrile group can also influence the surface energy of the coating, affecting its wetting and anti-fouling properties. While specific formulations of coatings containing this compound are proprietary or not widely published, its potential as a component in developing advanced functional coatings is recognized.

Relevance in Biochemical Research

In the realm of biochemical research, this compound serves as a valuable tool for investigating complex biological processes. Its structure can be modified to create probes and inhibitors for studying enzyme function and metabolic pathways.

Studies of Enzyme Interactions

Derivatives of this compound are explored for their potential to interact with and modulate the activity of enzymes. For example, compounds with similar structural features, such as 4'4-bromophenyl-4'-piperidinol derivatives, have been synthesized and evaluated as inhibitors of enzymes implicated in neurodegenerative diseases, like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). mdpi.com These studies, although not directly on this compound, suggest that the bromophenyl moiety can be a key pharmacophore for designing enzyme inhibitors. The ketone and nitrile groups of the parent compound could also be involved in hydrogen bonding or other interactions within an enzyme's active site.

Table 2: Enzyme Inhibition by Structurally Related Bromophenyl Compounds

| Compound Class | Target Enzyme | Significance |

| 4'4-Bromophenyl-4'-piperidinol derivatives | Acetylcholinesterase (AChE) | Potential for Alzheimer's disease therapeutics. mdpi.com |

| 4'4-Bromophenyl-4'-piperidinol derivatives | Monoamine oxidase-B (MAO-B) | Relevant to neuroprotective strategies. mdpi.com |

This table provides examples of enzyme inhibition by compounds containing a bromophenyl group, indicating the potential research direction for this compound derivatives.

Investigation of Metabolic Pathways

Use as a Standard in Analytical Techniques for Biological Samples

In bioanalytical chemistry, the use of internal standards is essential for accurate quantification of analytes in complex matrices like plasma or urine. An internal standard is a compound with similar physicochemical properties to the analyte, which is added in a known quantity to the sample before processing. This helps to correct for variations in sample extraction and instrument response.

Given its stability and distinct mass spectrometric signature due to the bromine atom, this compound has the potential to be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of structurally similar drugs or metabolites in biological samples. chemimpex.com While specific published methods using this compound as an internal standard are not widespread, its properties make it a suitable candidate for such applications in pharmacokinetic and metabolic studies. researchgate.net

Role in Drug Development and Medicinal Chemistry (as an intermediate)

In the realm of medicinal chemistry, this compound serves as a crucial intermediate, or building block, for creating a wide array of complex molecules with potential therapeutic applications. chemimpex.com Its structural characteristics are well-suited for the multi-step processes typical of pharmaceutical development, where simpler, pre-functionalized molecules are sequentially modified to construct the final active pharmaceutical ingredient (API). chemimpex.comsumitomo-chem.co.jp The compound's stability and specific reactivity profile offer researchers the flexibility to innovate and tailor molecules for specific biological targets. chemimpex.com

Synthesis of Intermediates for Drug Formulations

The primary role of this compound in drug formulation is to act as a starting scaffold. chemimpex.com Organic synthesis campaigns often rely on such key intermediates that can be reliably produced and subsequently elaborated upon. sumitomo-chem.co.jp The different functional groups on the molecule can be selectively targeted in separate reaction steps. For instance, the ketone can be modified through reactions like reduction or condensation, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the bromine atom on the phenyl ring is a prime site for metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. chemimpex.comresearchgate.net This allows for the systematic construction of intricate molecular frameworks required for biological activity. chemimpex.com

Table 1: Synthetic Utility of Functional Groups in this compound

| Functional Group | Potential Transformation | Relevance in Drug Synthesis |

| Bromophenyl | Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. | Introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity and modulate pharmacological properties. researchgate.net |

| Oxo (Ketone) | Reduction to alcohol, reductive amination, aldol (B89426) condensation. | Creation of chiral centers, introduction of new functional groups, and extension of the carbon skeleton. |

| Nitrile | Hydrolysis to carboxylic acid, reduction to primary amine. | Conversion into key functional groups like amides or amines that are crucial for interacting with biological targets. guidechem.com |

Targeting Specific Biological Pathways

The unique chemical properties of this compound make it a valuable precursor for developing new drugs aimed at specific biological pathways. chemimpex.com The "bromophenyl" motif itself is a feature in numerous biologically active compounds, and its inclusion can significantly influence a molecule's ability to interact with enzymes or receptors. ontosight.ai Researchers utilize this intermediate to synthesize novel compounds and investigate their effects on biological processes and disease mechanisms. chemimpex.com

Several research endeavors highlight the use of the bromophenyl structure in targeting various diseases:

Anticancer Research : A series of novel 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their anticancer activity against the human breast adenocarcinoma cancer cell line (MCF7). nih.gov One of the synthesized compounds demonstrated notable activity when compared to the standard drug, 5-fluorouracil. nih.gov

Antiviral and Anticancer Potential : In a study focused on creating new compounds with potential biological activity, researchers synthesized various 4-aryl-2-dialkylphosphonomethyl-4-oxobutanenitriles. mdpi.com These compounds, structurally related to the parent nitrile, were evaluated through molecular docking studies against the SARS Coronavirus Main Proteinase (for antiviral activity) and the Human Progesterone Receptor (for anticancer activity), with some showing promising binding energies. mdpi.com

Antimicrobial Applications : The same study on 4-(4-bromophenyl)-thiazol-2-amine derivatives also revealed significant antimicrobial properties. nih.gov Several of the synthesized compounds exhibited promising activity comparable to the standard antibacterial drug norfloxacin (B1679917) and the antifungal drug fluconazole. nih.gov

Table 2: Research Findings on Derivatives Incorporating the Bromophenyl Moiety

| Derivative Class | Biological Target/Activity | Potential Therapeutic Area |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Human breast adenocarcinoma (MCF7) cell line; various bacteria and fungi. nih.gov | Oncology, Infectious Disease |

| 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile derivatives | SARS Coronavirus Main Proteinase, Human Progesterone Receptor (in silico). mdpi.com | Antiviral, Oncology |

Agrochemical Development Applications

Beyond pharmaceuticals, this compound is an important intermediate in the synthesis of agrochemicals. chemimpex.com The principles of using a versatile building block to create active compounds are the same as in medicinal chemistry. The compound provides a reliable starting point for the development of new herbicides, pesticides, and fungicides by allowing for the creation of complex molecular structures necessary for potent and selective activity. chemimpex.com The ability to generate a library of diverse compounds from a single intermediate is crucial for screening and identifying new agrochemical leads. chemimpex.com

Table 3: Application in Agrochemical Synthesis

| Intermediate | Application Area | Role |

| This compound | Agrochemicals (e.g., herbicides, pesticides) | Serves as a versatile building block for synthesizing complex and novel active ingredients. chemimpex.com |

Green Chemistry Principles in the Synthesis and Application of 4 4 Bromophenyl 4 Oxobutanenitrile

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that assesses the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. epa.govnih.gov A common and established method for synthesizing aryl ketones is the Friedel-Crafts acylation. A plausible route to a precursor of 4-(4-Bromophenyl)-4-oxobutanenitrile is the acylation of bromobenzene (B47551) with succinic anhydride (B1165640), typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The reaction is as follows: C₆H₅Br + C₄H₄O₃ + AlCl₃ → C₁₀H₉BrO₃ + AlCl₂(OH) + HCl (intermediate complex, followed by hydrolysis)

In this reaction, a stoichiometric amount of aluminum chloride is required, which is not incorporated into the final product and generates a significant amount of waste upon aqueous workup, typically in the form of aluminum hydroxide (B78521). google.comcpcb.nic.in This results in a low atom economy.

To illustrate this, a theoretical atom economy calculation for the formation of the intermediate 4-(4-bromophenyl)-4-oxobutanoic acid is presented below.

| Reactant | Formula | Molecular Weight ( g/mol ) |

| Bromobenzene | C₆H₅Br | 157.01 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 |

| Total Reactant Mass | 257.08 | |

| Product | Formula | Molecular Weight ( g/mol ) |

| 4-(4-bromophenyl)-4-oxobutanoic acid | C₁₀H₉BrO₃ | 257.08 |

Note: This calculation excludes the catalyst and subsequent reagents for simplification, which in reality significantly lower the atom economy.

While the initial acylation appears to have a high atom economy if the catalyst is excluded, the generation of substantial inorganic waste from the stoichiometric Lewis acid is a major drawback. google.com Efforts to minimize waste focus on developing alternative catalytic systems that can be used in smaller quantities and recycled. cpcb.nic.in

Use of Sustainable Solvents (e.g., Water as a Green Solvent)

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a reaction and contribute significantly to waste and environmental impact. fishersci.com Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane (B109758) or carbon disulfide, which are associated with health and environmental hazards.

The development of syntheses in sustainable solvents is a key research area. While many organic reagents and intermediates have low solubility in water, techniques such as the use of co-solvents or phase-transfer catalysts can facilitate aqueous-phase reactions. scirp.org For instance, some microwave-assisted syntheses of related heterocyclic compounds have been successfully carried out using a few drops of aqueous ethanol, significantly reducing the reliance on volatile organic solvents. google.com Although a specific water-based synthesis for this compound is not widely documented, the principles of using greener solvent systems, including bio-based solvents or deep eutectic solvents, represent a significant opportunity to improve the environmental profile of its production. scirp.org

Development of Catalytic and Organocatalytic Methods

A major green chemistry challenge in reactions like the Friedel-Crafts acylation is the replacement of stoichiometric, moisture-sensitive Lewis acids like AlCl₃ with true, recyclable catalysts. procat.in Solid acid catalysts, such as zeolites and clays, offer a promising alternative. researchgate.net These materials are typically non-corrosive, easy to handle, and can be separated from the reaction mixture by simple filtration and subsequently regenerated and reused. This approach not only improves atom economy by minimizing waste but also simplifies product purification. procat.in

Organocatalysis, the use of small organic molecules to accelerate reactions, is another rapidly growing field in green chemistry. nih.gov For the synthesis of compounds like this compound, organocatalytic approaches such as Michael additions could be envisioned. For example, an organocatalyst could facilitate the conjugate addition of a cyanide source to a suitable 4-(4-bromophenyl)-4-oxo-enoate precursor. rsc.orgresearchgate.net Such methods can offer high stereoselectivity and operate under mild conditions, avoiding the use of toxic metals. mdpi.comresearchgate.netnih.gov

| Method | Catalyst/Reagent | Advantages | Disadvantages |

| Traditional Friedel-Crafts | Stoichiometric AlCl₃ | Well-established, effective | Large waste generation, low atom economy, harsh conditions |

| Catalytic Acylation | Zeolites, Solid Acids | Recyclable catalyst, reduced waste, milder conditions | May require higher temperatures, catalyst deactivation possible |

| Organocatalytic Michael Addition | Chiral Amines, Thioureas | Metal-free, mild conditions, high stereoselectivity | Catalyst loading can be high, substrate specific |

Energy Efficiency in Chemical Transformations (e.g., Microwave Irradiation)

Improving energy efficiency is a key aspect of green chemistry, aiming to reduce the economic and environmental costs associated with energy consumption. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netchemicalbook.comsigmaaldrich.com

Microwave energy directly heats the reaction mixture, leading to rapid and uniform temperature changes that can enhance reaction rates. scirp.org Studies on Friedel-Crafts reactions have shown that microwave irradiation can accelerate both intermolecular and intramolecular acylations, in some cases reducing reaction times from hours to minutes. scirp.orgdiva-portal.orgnih.gov The application of microwave technology to the synthesis of this compound could offer substantial benefits in terms of energy savings and increased throughput. bohrium.com

Biodegradability and Environmental Impact Assessment of By-products

A comprehensive green chemistry analysis requires an assessment of the entire lifecycle of a chemical process, including the environmental impact of its by-products. In the context of the Friedel-Crafts synthesis of the precursor to this compound using succinic anhydride, the primary by-products arise from the starting materials and the catalyst workup.

Aluminum Hydroxide: The quenching of the AlCl₃ catalyst with water produces large quantities of aluminum hydroxide sludge. While aluminum is abundant in the earth's crust, the disposal of this sludge in landfills can be problematic. However, methods are being developed to recycle this aluminum-containing waste into useful products like poly aluminum chloride, which is used in wastewater treatment. google.comcpcb.nic.ingoogle.com

Succinic Acid: Unreacted succinic anhydride is readily hydrolyzed to succinic acid. Succinic acid is a naturally occurring compound and is generally considered to be readily biodegradable. nih.govresearchgate.net Furthermore, there is growing interest in producing succinic anhydride from renewable biomass, which would further enhance the sustainability of its use. nih.gov

The final product, this compound, is classified as harmful if swallowed and is considered severely hazardous to water (WGK 3), highlighting the need for careful handling and containment to prevent environmental release. sigmaaldrich.com

Safer Chemical Design and Accident Prevention

The principle of designing safer chemicals and processes is paramount to protecting chemists and the wider community. This involves selecting less hazardous starting materials and reaction pathways to minimize the risk of accidents.

In the traditional Friedel-Crafts synthesis, several hazards are present:

4-Bromobenzoyl chloride: This alternative acylating agent is corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. fishersci.comchemicalbook.comthermofisher.commerckmillipore.comnih.govfishersci.com

Aluminum chloride: Anhydrous AlCl₃ is also highly corrosive and reacts exothermically with moisture. epa.gov Its handling requires stringent safety precautions to prevent burns and inhalation of corrosive dust.

Solvents: Traditional solvents like nitrobenzene (B124822) or dichloromethane pose significant health risks.

A safer chemical design approach would prioritize the use of less hazardous alternatives. For example, using succinic anhydride instead of an acyl chloride avoids the handling of a highly corrosive reagent. nih.gov The development of solid acid catalysts, as discussed previously, would eliminate the need for anhydrous aluminum chloride, significantly improving the safety profile of the process. procat.in Adherence to strict safety protocols, including the use of personal protective equipment (PPE), proper ventilation, and established procedures for quenching reactive reagents, is essential for accident prevention. fishersci.comthermofisher.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Bromophenyl)-4-oxobutanenitrile?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromophenyl precursors (e.g., 4-bromobenzyl chloride, ) can react with nitrile-containing intermediates under controlled conditions. The use of ketone-functionalized intermediates (e.g., 4-(4-Bromophenyl)-2-butanone, ) and nitrile group incorporation via cyanation reactions is common. Reaction optimization should focus on temperature, solvent polarity, and catalysts (e.g., palladium for cross-coupling) to enhance yield and purity .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation of the nitrile and ketone functionalities (similar to 4-Cyano-4-(4-Bromophenyl)Cyclohexanone, ). Use inert atmospheres (N₂ or Ar) during synthesis and handling to avoid moisture absorption or oxidation. Safety protocols, including gloves and fume hoods, are critical due to potential skin/eye irritation risks (as noted for structurally related brominated compounds in and ) .

Q. What analytical techniques are essential for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold, ) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities, while differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as a directing group and facilitates Suzuki-Miyaura or Ullmann couplings. For example, the 4-bromophenyl moiety in similar compounds (e.g., 4-Bromophenol, ) undergoes regioselective coupling with aryl boronic acids. Computational studies (DFT) can predict electronic effects of bromine on reaction barriers, while in situ monitoring via IR spectroscopy tracks intermediate formation .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

- Methodological Answer : Crystallization difficulties often stem from steric hindrance from the bromophenyl group. Slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) at controlled temperatures improves crystal growth. Single-crystal X-ray diffraction (as applied to 2-(4-Chlorophenyl)-4-oxo-4-phenyl-butanenitrile, ) confirms molecular geometry and intermolecular interactions .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals and electrostatic potentials to predict solubility and LogP values. Molecular docking studies (using software like AutoDock) assess interactions with biological targets, such as enzymes or receptors, as demonstrated for fluorophenyl analogs in and .

Data Contradictions and Resolution

-

Purity vs. Reactivity : While emphasizes >97% purity for brominated compounds, notes that trace impurities in nitrile derivatives can catalyze side reactions. Researchers should validate purity via orthogonal methods (e.g., HPLC-NMR) and conduct control experiments to isolate impurity effects .

-

Synthetic Yield Optimization : and suggest solvent polarity as critical for nitrile synthesis, but highlights temperature as the dominant factor. A factorial design of experiments (DoE) can resolve these variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.